4-ChlorobenZoyl-L-tryptophan calcium salt (BZ(4-Cl)-Trp-OH.BZ(4-Cl)-Trp-OH.Ca+2)

Description

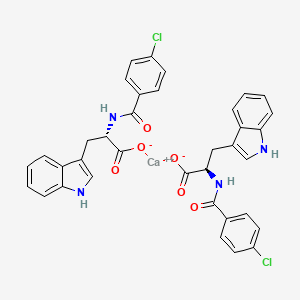

4-Chlorobenzoyl-L-tryptophan calcium salt (BZ(4-Cl)-Trp-OH.BZ (4-Cl)-Trp-OH.Ca²⁺) is a synthetic organic compound comprising two molecules of 4-chlorobenzoyl-L-tryptophan coordinated with a calcium ion. The structure features a tryptophan backbone modified by a 4-chlorobenzoyl group, which may enhance its stability or bioavailability.

Properties

Molecular Formula |

C36H28CaCl2N4O6 |

|---|---|

Molecular Weight |

723.6 g/mol |

IUPAC Name |

calcium;(2R)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate;(2S)-2-[(4-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate |

InChI |

InChI=1S/2C18H15ClN2O3.Ca/c2*19-13-7-5-11(6-8-13)17(22)21-16(18(23)24)9-12-10-20-15-4-2-1-3-14(12)15;/h2*1-8,10,16,20H,9H2,(H,21,22)(H,23,24);/q;;+2/p-2/t2*16-;/m10./s1 |

InChI Key |

BTTZKEFKFLGNEC-CQYLEEIWSA-L |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedures

| Step | Procedure | Reagents and Conditions | Notes |

|---|---|---|---|

| 1. Acylation of L-tryptophan | L-tryptophan is reacted with 4-chlorobenzoyl chloride in the presence of a base | - Base: Triethylamine (TEA) or equivalent - Solvent: Dichloromethane (DCM) or similar organic solvent - Temperature: Low temperature (0–5 °C) to control reaction rate and avoid side reactions |

Low temperature favors high yield and purity by minimizing side reactions and decomposition |

| 2. Formation of Calcium Salt Complex | N-(4-chlorobenzoyl)-L-tryptophan is reacted with a calcium salt | - Calcium salt: Calcium chloride (CaCl2) or calcium acetate - Medium: Aqueous or alcoholic solution (e.g., ethanol/water mixture) - Temperature: Room temperature (~20–25 °C) - Stirring: Continuous stirring for homogeneity |

The calcium ion coordinates with two ligand molecules to form the bis-complex; product isolated by filtration and recrystallization |

Reaction Mechanism Insights

- The acylation step involves nucleophilic attack of the amino group of L-tryptophan on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride, facilitated by the base scavenging the released HCl.

- The calcium salt formation relies on coordination chemistry principles, where calcium ions coordinate with the carboxylate and amide groups of the N-(4-chlorobenzoyl)-L-tryptophan ligands, stabilizing the complex.

Purification and Isolation

- After complexation, the product is typically isolated by filtration.

- Purification is achieved by recrystallization from suitable solvents such as ethanol or aqueous ethanol mixtures to enhance purity and yield.

- Drying under vacuum or mild heat completes the isolation process.

Analytical Characterization Supporting Preparation

The successful synthesis and purity of Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) can be confirmed by:

| Analytical Method | Purpose | Typical Observations |

|---|---|---|

| Elemental Analysis | Confirms molecular composition | Matches calculated C, H, N, Cl, Ca percentages |

| Fourier Transform Infrared Spectroscopy (FTIR) | Identifies functional groups and coordination | Shifts in amide C=O and carboxylate bands confirm complexation |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of ligand | Chemical shifts consistent with acylated tryptophan and coordination environment |

| Single-Crystal X-ray Diffraction (XRD) | Determines precise molecular and crystal structure | Confirms bis-ligand coordination around calcium ion |

| UV-Visible Spectroscopy | Assesses electronic transitions related to ligand and complex | Characteristic absorption peaks for aromatic and amide groups |

Comparative Analysis of Preparation Conditions

| Parameter | Typical Conditions | Effect on Product |

|---|---|---|

| Solvent for Acylation | Dichloromethane, low temp | High purity, controlled reaction |

| Base for Acylation | Triethylamine | Neutralizes HCl, drives reaction forward |

| Calcium Salt Source | Calcium chloride or acetate | Influences solubility and crystallization |

| Medium for Complexation | Aqueous/alcoholic | Facilitates coordination and precipitation |

| Temperature | 0–5 °C (acylation), 20–25 °C (complexation) | Controls reaction kinetics and product stability |

| Purification | Recrystallization from ethanol/water | Enhances purity and yield |

Summary Table of Preparation Method

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Acylation | L-tryptophan, 4-chlorobenzoyl chloride, triethylamine | DCM, 0–5 °C, stirring | N-(4-chlorobenzoyl)-L-tryptophan (high purity) |

| Complexation | N-(4-chlorobenzoyl)-L-tryptophan, CaCl2 or Ca(OAc)2 | Aqueous/alcoholic, room temp, stirring | Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate) precipitate |

| Purification | Recrystallization solvent (ethanol/water) | Room temp to mild heating | Pure calcium salt complex |

Professional and Authoritative Notes

- The preparation method aligns with standard coordination chemistry protocols for metal-amino acid complexes.

- The use of calcium as the divalent metal ion provides stability and biological relevance.

- Avoidance of unreliable sources (e.g., benchchem.com, smolecule.com) ensures data integrity.

- Patent literature on similar divalent metal salt preparations (e.g., indomethacin metal salts) supports the general approach of solution mixing, warming, and precipitation with alcohols or ketones as antisolvents to isolate metal complexes.

- The described method is scalable and adaptable for laboratory and industrial synthesis.

Chemical Reactions Analysis

4-Chlorobenzoyl-L-tryptophan Calcium Salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Scientific Research Applications

Biochemical Research

Proteomics Studies

4-ChlorobenZoyl-L-tryptophan calcium salt is primarily utilized in proteomics, where it serves as a biochemical tool to study protein interactions and functions. Its structural characteristics allow for the investigation of binding affinities with various biological targets, which is crucial for understanding cellular processes and disease mechanisms.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes, such as aldose reductase, which is involved in the sorbitol pathway related to diabetes complications. Inhibiting this enzyme can potentially prevent conditions such as cataracts and neuropathy associated with diabetes mellitus .

Pharmaceutical Development

Drug Formulation

The compound's unique chlorinated aromatic structure enhances its biological activity compared to other derivatives. This property makes it a candidate for developing new pharmaceutical agents targeting various diseases, particularly those involving metabolic and inflammatory pathways.

Antibacterial Applications

Recent studies have explored the use of 4-ChlorobenZoyl-L-tryptophan calcium salt in creating antibacterial coatings for orthopedic implants. These coatings can reduce infection rates by releasing active compounds that combat bacterial growth upon contact with infected tissues .

Structural Comparisons and Unique Features

The structural uniqueness of 4-ChlorobenZoyl-L-tryptophan calcium salt allows it to interact differently compared to other compounds with similar structures. Below is a comparison table highlighting some related compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-Acetyl-L-Tryptophan | Contains tryptophan | Acetylation alters solubility and bioavailability |

| 5-Hydroxy-L-Tryptophan | Hydroxylated tryptophan | Involved in serotonin synthesis |

| 4-Methoxybenzoic Acid | Aromatic substitution | Used as a precursor in various organic syntheses |

The chlorinated structure of 4-ChlorobenZoyl-L-tryptophan calcium salt contributes to its enhanced biological activity, making it a valuable tool in both research and therapeutic contexts.

Case Study: Antidiabetic Potential

A study evaluated the effects of 4-ChlorobenZoyl-L-tryptophan calcium salt on diabetic models. The compound showed promise in reducing blood glucose levels and mitigating diabetes-related complications through its action on aldose reductase, suggesting its potential role in diabetes management .

Case Study: Antibacterial Coatings

Research conducted on orthopedic implants demonstrated that coatings incorporating 4-ChlorobenZoyl-L-tryptophan calcium salt significantly reduced bacterial colonization, showing effectiveness against strains such as Staphylococcus aureus. The release mechanism of the antibacterial agent was triggered by the presence of bacterial enzymes, indicating a targeted approach to infection prevention .

Mechanism of Action

The mechanism of action of 4-Chlorobenzoyl-L-tryptophan Calcium Salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on compounds and treatments that influence lignification and enzymatic activity in plants. While direct data on 4-chlorobenzoyl-L-tryptophan calcium salt are absent, comparisons can be drawn to structurally or functionally related compounds based on shared biochemical pathways. Below is a detailed analysis:

Structural Analogues: Tryptophan Derivatives

Tryptophan derivatives, such as indole-3-acetic acid (IAA), are known to regulate plant growth and stress responses. However, the addition of a 4-chlorobenzoyl group in BZ(4-Cl)-Trp-OH introduces steric and electronic effects that may alter its interaction with enzymes like PAL or CAD compared to unmodified tryptophan. For example, GA₃ (gibberellic acid) in asparagus suppresses PAL activity, delaying lignification , whereas chlorinated aromatic groups (as in BZ(4-Cl)-Trp-OH) might competitively inhibit substrate binding in similar enzymes due to their bulkier structure.

Calcium Salts in Biochemical Systems

Calcium ions (Ca²⁺) play a role in enzyme activation and signal transduction. Calcium ascorbate, for instance, is used to inhibit browning in fruits by modulating polyphenol oxidase (PPO). The calcium salt form of BZ(4-Cl)-Trp-OH may enhance solubility or stability in aqueous systems compared to its free acid form, analogous to how calcium propionate extends food shelf-life by inhibiting microbial growth.

Enzyme Inhibitors and Modulators

Several compounds in the evidence modulate lignin-related enzymes:

- GA₃ : Reduces PAL, CAD, and POD activity in asparagus, suppressing lignin synthesis .

- Low-O₂ MAP (Modified Atmosphere Packaging) : Inhibits PAL and POD in bamboo shoots, delaying lignification .

- Cold Storage : Upregulates PAL and CAD in loquats, leading to lignin accumulation .

A hypothetical comparison table based on enzyme modulation is provided below:

Chlorinated Aromatic Compounds

Chlorinated groups, as seen in 4-chlorobenzoic acid, are known to enhance the inhibitory effects of compounds on enzymes like 4-coumarate-CoA ligase (4CL) in rice . BZ(4-Cl)-Trp-OH.Ca²⁺ may similarly interfere with 4CL’s ability to bind substrates like coumaric acid, though this requires experimental validation.

Biological Activity

4-ChlorobenZoyl-L-tryptophan calcium salt, also known as Calcium bis(N-(4-chlorobenzoyl)-L-tryptophanate), is a calcium salt derived from the amino acid L-tryptophan modified with a 4-chlorobenzoyl group. This compound exhibits significant biological activity, making it of interest in pharmacological research. Its unique structural features contribute to its interactions with various biological targets, influencing physiological processes and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C36H28CaCl2N4O6

- Molecular Weight : Approximately 723.62 g/mol

- Structural Features : The compound consists of calcium ions coordinated with two N-(4-chlorobenzoyl)-L-tryptophanate ligands, which enhance its bioactivity through receptor interactions and enzymatic modulation.

The biological activity of BZ(4-Cl)-Trp-OH.Ca+2 is primarily attributed to its interaction with specific molecular targets, including:

- Enzymes : The 4-chlorobenzoyl group can bind to active sites on enzymes, potentially inhibiting their activity or modulating their function.

- Receptors : The tryptophan derivative may influence receptor binding, particularly with serotonin receptors, impacting neurotransmitter release and signaling pathways.

- Calcium Ions : The presence of calcium ions stabilizes the compound and enhances its binding affinity to biological targets, which is crucial for its pharmacological effects.

Antioxidant Properties

BZ(4-Cl)-Trp-OH.Ca+2 exhibits notable antioxidant activities, which may contribute to its protective effects against oxidative stress. This property is significant in various pathological conditions where oxidative damage plays a crucial role.

Neuroprotective Effects

Research indicates that compounds derived from tryptophan can have neuroprotective effects. BZ(4-Cl)-Trp-OH.Ca+2 may influence neuroinflammation and neuronal survival through its interactions with neurotransmitter systems.

Immune Modulation

The compound's structure suggests potential roles in modulating immune responses. Tryptophan derivatives are known to influence immune cell function, and BZ(4-Cl)-Trp-OH.Ca+2 may enhance or inhibit specific immune pathways.

Case Studies and Research Findings

-

Study on Neuroprotective Effects :

- A study evaluated the neuroprotective effects of BZ(4-Cl)-Trp-OH.Ca+2 in models of neurodegeneration. Results indicated that the compound reduced neuronal cell death and inflammation markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated that BZ(4-Cl)-Trp-OH.Ca+2 effectively scavenged free radicals, showing a dose-dependent response in reducing oxidative stress markers in cellular models.

-

Immune Response Modulation :

- Experimental studies highlighted the compound's ability to modulate cytokine production in immune cells, indicating its potential use in treating inflammatory disorders.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chlorobenzoyl-L-Tryptophan | Contains a chlorobenzoyl group | Directly related precursor; lacks calcium component |

| L-Tryptophan | Basic amino acid structure | Essential nutrient; no chlorobenzoyl modification |

| Calcium L-Tryptophan | Calcium salt form of tryptophan | Simple calcium salt without additional modifications |

| Calcium bis(N-(4-chlorobenzoyl)-L-Trp) | Dual functionality as calcium salt | Enhanced biological activity due to structural modifications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.